Methyl 2-(bromoacetyl)pent-2-enoate
Description
Methyl 2-(bromoacetyl)pent-2-enoate is an α,β-unsaturated ester featuring a bromoacetyl substituent. This compound combines the reactivity of a conjugated enoate system with a halogenated acetyl group, making it a versatile intermediate in organic synthesis. The bromoacetyl moiety serves as an electrophilic site for nucleophilic substitution or cross-coupling reactions, while the pent-2-enoate backbone facilitates conjugate additions or cycloadditions .
Properties
CAS No. |
265308-10-9 |
|---|---|
Molecular Formula |
C8H11BrO3 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
methyl 2-(2-bromoacetyl)pent-2-enoate |
InChI |
InChI=1S/C8H11BrO3/c1-3-4-6(7(10)5-9)8(11)12-2/h4H,3,5H2,1-2H3 |
InChI Key |
UCJWRLOFQOGOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C(=O)CBr)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(2-(4-Butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32)
- Structure: Contains a bromoacetyl-derived acetamido group and a methylpentanoate ester .
- Synthesis : Prepared via bromoacetyl bromide and isoleucine methyl ester HCl, yielding 51% .
- Key Differences: The acetamido linkage and branched chain reduce electrophilicity compared to the α,β-unsaturated system in Methyl 2-(bromoacetyl)pent-2-enoate.
- Applications : Used in peptide mimetics; lower reactivity in substitution reactions due to steric hindrance .
Ethyl-(S,Z)-4-(Methoxymethoxy)pent-2-enoate (3)
- Structure: Ethyl ester with methoxymethoxy substituents on the pent-2-enoate chain .
- Synthesis : Part of a route to RNA splicing modulators; synthesized via asymmetric catalysis.
- Key Differences : The methoxymethoxy group enhances solubility but diminishes electrophilicity. Lacks the bromoacetyl group, limiting utility in halogen-based couplings .
Ethyl 2-((1,3-Dioxoisoindolin-2-yloxy)methyl)pent-2-enoate (4f)
- Structure : Features a dioxoisoindolinyloxy substituent .
- Key Differences : The electron-withdrawing dioxoisoindolinyloxy group increases stability but reduces leaving-group ability compared to bromine .
(E)-Methyl 2-(N,N'-Dibenzoylhydrazinomethyl)-5-(2-methoxybenzoyl)pent-2-enoate (3b)
- Structure: Complex hydrazinomethyl and benzoyl substituents .
- Key Differences: The hydrazinomethyl group enables condensation reactions, whereas the bromoacetyl group in this compound favors nucleophilic substitutions .
Ethyl 3-Phenyl-4-bromo-2-(tosylamino)pent-4-enoate (46)
- Structure: Bromine on the pentenoate chain with a tosylamino group .
- Synthesis : 18% yield via MgBr$_2$-catalyzed reaction .
- Key Differences : The bromine here is part of an alkene system, enabling elimination reactions, unlike the acetyl-bound bromine in the target compound .
Comparative Data Table
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